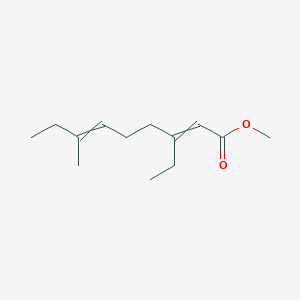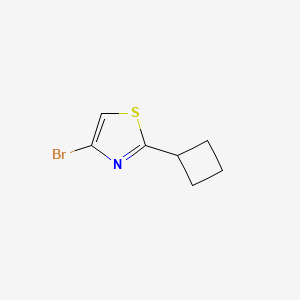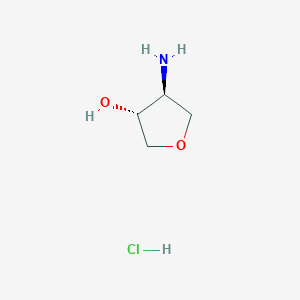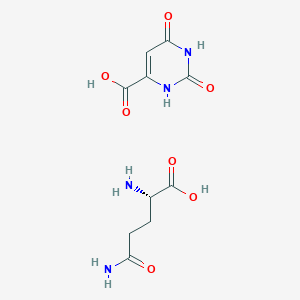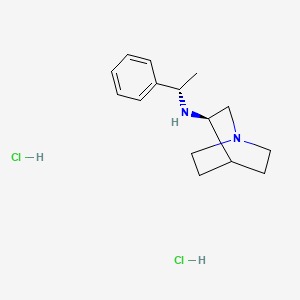
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related quinuclidine derivatives often involves key reactions such as the reduction of imines prepared from quinuclidinone and chiral phenethylamine. Langlois, Meyer, and Soulier (2006) described the synthesis of (R) and (S)-3-amino quinuclidine, an important precursor for chiral 5-HT3 serotonin receptor antagonists, highlighting the critical role of NaBH4 reduction in the process (Langlois, Meyer, & Soulier, 2006).
Molecular Structure Analysis
Investigations into the molecular structure of quinuclidine derivatives and their complexes provide insight into their chemical behavior. Nguyen and Jeong (2010) characterized a zinc(II) complex of a related ligand, revealing a distorted tetrahedral geometry and the induction of new chiral centers at the amine-nitrogens of the ligand, which might provide clues to the structural aspects of (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride (Nguyen & Jeong, 2010).
Chemical Reactions and Properties
The reactivity of quinuclidine derivatives with various agents has been a subject of study, revealing important insights into their chemical properties. For instance, reactions of quinuclidines with phenyl chlorothionoformates were studied by Castro et al. (2008), who found that the reactions proceed through a stepwise mechanism with rate-determining formation of a zwitterionic tetrahedral intermediate, indicating the nuanced reactivity of such compounds (Castro et al., 2008).
Physical Properties Analysis
The physical properties of quinuclidine derivatives, such as their mass spectra and fragmentation patterns, have been explored to facilitate their identification and analysis. Vincze et al. (1980) studied the low-resolution electron impact mass spectra of quinuclidine glycolates, providing valuable data on their main fragmentation patterns and rearrangements, which could be relevant for understanding the physical properties of (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride (Vincze et al., 1980).
Chemical Properties Analysis
The chemical properties of quinuclidine derivatives are influenced by their structure and substituents. The study by Aggarwal, Emme, and Fulford (2003) on the correlation between the basicity of quinuclidine-based catalysts and their reactivity in the Baylis-Hillman reaction provides insights into the effect of structure on the chemical behavior of quinuclidine derivatives, which may extend to (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride (Aggarwal, Emme, & Fulford, 2003).
科学研究应用
Mass Spectroscopy of Quinuclidine Compounds
Quinuclidine compounds, including those related to (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride, have been studied for their mass spectra, which is crucial for identifying and analyzing these compounds. The study by Vincze et al. (1980) focused on the electron impact mass spectra of various quinuclidine derivatives, providing insights into their fragmentation patterns and rearrangements, which are essential for developing sensitive methods of analysis for these biologically active compounds (Vincze et al., 1980).
Cholinolytic Activity and Stereochemistry
The compound has been researched for its effects on central muscarinic and nicotinic receptors. Niu et al. (1990) examined the cholinolytic actions of optical isomers of quinuclidine derivatives, finding that they blocked both muscarinic and nicotinic receptors in the central nervous system and demonstrated stereoselective specificity (Niu et al., 1990).
Synthesis and Chemical Transformations
Research has also focused on the synthesis and transformation of quinuclidine derivatives. Hamama et al. (2011) explored the synthesis of fused and spiro nitrogen heterocycles of quinuclidine, which has applications in the development of new chemical entities (Hamama et al., 2011). Moreover, Langlois et al. (2006) described the synthesis of (R) and (S)-3-amino quinuclidine, an important building block for chiral 5-HT3 serotonin receptor antagonists (Langlois et al., 2006).
Pharmaceutical Applications
The compound's derivatives have shown potential in pharmaceutical applications. For instance, Sharma et al. (2016) synthesized a novel quinuclidine derivative and evaluated its antimalarial activity in vitro against Plasmodium falciparum, showing promising results (Sharma et al., 2016).
Kinetic and Mechanistic Studies
Kinetic studies involving quinuclidine derivatives have been conducted to understand their reaction mechanisms better. Castro et al. (2008) carried out a kinetic study on the reactions of quinuclidines with aryl chlorothionoformates, providing insights into the reaction mechanisms and factors influencing reactivity (Castro et al., 2008).
安全和危害
The compound is labeled as hazardous (Xi) and has safety codes of 26-38-36-S36-S26 . This suggests that it may cause irritation to the eyes, respiratory system, and skin. It should be handled with care, and in case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
属性
IUPAC Name |
(3R)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABMCKVVGDIUCA-XPTKPXFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H]2CN3CCC2CC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride | |
CAS RN |
120570-09-4 |
Source


|
| Record name | (+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



